![molecular formula C16H22ClNS B14379607 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 89645-96-5](/img/structure/B14379607.png)
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its diverse applications in medicinal and industrial chemistry
Preparation Methods
The synthesis of 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride typically involves several steps:
Starting Materials: The synthesis begins with quinoline and hexylthiol as the primary starting materials.
Reaction Conditions: The reaction involves the alkylation of quinoline with hexylthiol in the presence of a suitable base, such as sodium hydride, under an inert atmosphere to prevent oxidation.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfide.
Scientific Research Applications
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Mechanism of Action
The mechanism of action of 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with cellular membranes and proteins. The hexylsulfanyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, the quinoline ring can intercalate with DNA, inhibiting replication and transcription processes .
Comparison with Similar Compounds
1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, quinoline, lacks the hexylsulfanyl group, making it less lipophilic and less effective in disrupting cell membranes.
Chloroquine: A well-known antimalarial drug, chloroquine, has a similar quinoline structure but with different substituents, leading to distinct pharmacological properties.
Quinoline-2-carboxylic acid: This compound has a carboxyl group instead of the hexylsulfanyl group, resulting in different chemical reactivity and applications.
Properties
CAS No. |
89645-96-5 |
|---|---|
Molecular Formula |
C16H22ClNS |
Molecular Weight |
295.9 g/mol |
IUPAC Name |
1-(hexylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H22NS.ClH/c1-2-3-4-7-13-18-14-17-12-8-10-15-9-5-6-11-16(15)17;/h5-6,8-12H,2-4,7,13-14H2,1H3;1H/q+1;/p-1 |
InChI Key |
ADXVFPBZWCOPMW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSC[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
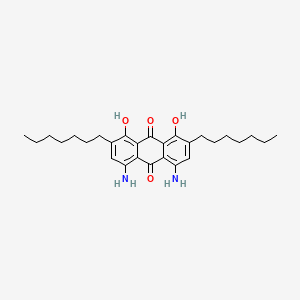
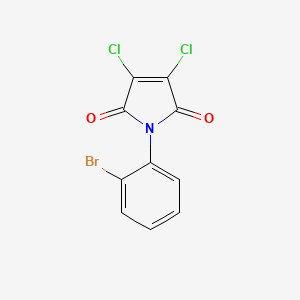
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
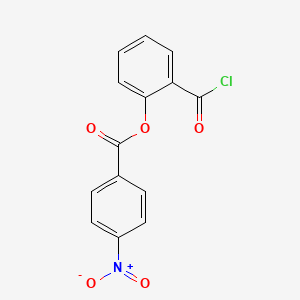
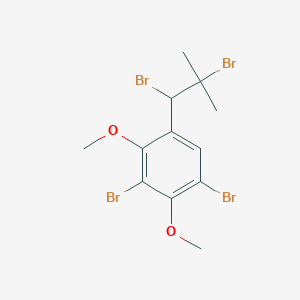
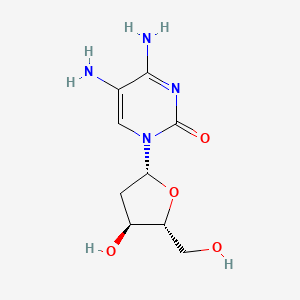
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
